(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol
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Description
(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is a chiral molecule, which means that it has two enantiomers that have different physical and chemical properties.
Scientific Research Applications
Molecular Recognition of Pseudodistamine Isomeric Precursors
This study focuses on the recognition of pseudodistamine precursors like trans-3(4)-aminopiperidin-4(3)-ols, including compounds similar to (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol. Pseudodistamines and their precursors are notable for their enzymatic inhibition properties. The research proposes a mass spectrometry method for recognizing these isomers, providing a simpler alternative to NMR spectroscopy for differentiating regioisomers (Mazur, Grishina & Lebedev, 2017).
Synthesis and Absolute Configuration of Trans-1-Benzyl-4-Aminopiperidin-3-ols
This paper presents the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, related to the compound . These are useful precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. The study demonstrates the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines and establishes the stereochemistry of the resultant amino alcohols (Grishina et al., 2011).
Synthesis of Chiral Bicyclic 3-Hydroxypiperidines
This research illustrates the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, a process that involves high diastereoselective ring expansion. The study highlights the influence of stereogenic centers on diastereoselectivity in the ring expansion process. These findings are relevant to the synthesis of compounds like (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol (Wilken et al., 1997).
Synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068)
This paper outlines the synthesis of a compound structurally related to (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol. The process involves a series of steps including deamination, esterification, and protection, ultimately leading to a product with high radiochemical purity. This study demonstrates the complex synthetic routes involved in creating such compounds (Czeskis, 1998).
properties
IUPAC Name |
(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-7-1-3-11(4-2-7)8-5-13-6-9(8)12/h7-9,12H,1-6,10H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAVIIJBKNFSK-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N)[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol |
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